benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate
Description
Benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole ring fused to an azetidine scaffold. The triazole moiety is substituted at the 4-position with a 2-hydroxypropan-2-yl group, while the azetidine nitrogen is protected by a benzyl carboxylate group. This structural motif is critical in medicinal chemistry, where azetidines are valued for their conformational rigidity and triazoles for their bioisosteric properties and synthetic versatility .
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method yielding 1,4-disubstituted triazoles . Its crystallographic data, if available, would likely be refined using programs like SHELXL, which is widely employed for small-molecule structural determination .
Properties
IUPAC Name |
benzyl 3-[4-(2-hydroxypropan-2-yl)triazol-1-yl]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-16(2,22)14-10-20(18-17-14)13-8-19(9-13)15(21)23-11-12-6-4-3-5-7-12/h3-7,10,13,22H,8-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSOZFPAEDUYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2CN(C2)C(=O)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This step involves reacting an azide with an alkyne to form the 1,2,3-triazole ring.
Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The final step involves coupling the triazole and azetidine rings with a benzyl group and a carboxylate group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the triazole or azetidine rings.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the triazole ring may produce a dihydrotriazole derivative.
Scientific Research Applications
Benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring may also play a role in modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s closest analog, tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride (), shares the azetidine-triazole core but differs in substituents:
- Azetidine protection: The benzyl carboxylate group in the target compound contrasts with the tert-butyl carboxylate in the analog. Benzyl esters are cleaved under hydrogenolytic conditions, while tert-butyl groups require acidic conditions for removal, impacting synthetic strategies .
Table 1: Structural Comparison
| Compound Name | Triazole Substituent | Azetidine Protection | Key Functional Groups |
|---|---|---|---|
| Benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate | 2-Hydroxypropan-2-yl | Benzyl carboxylate | Hydroxyl, ester |
| tert-butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride | Aminomethyl | tert-butyl carboxylate | Amine, acid-labile protecting group |
Physicochemical and Crystallographic Properties
While explicit data (e.g., solubility, melting points) are unavailable in the provided evidence, inferences can be made:
- Crystallographic analysis of such compounds would rely on software like SHELXL for refinement, ensuring accurate bond-length and angle measurements . WinGX and ORTEP may further assist in visualizing anisotropic displacement parameters .
Biological Activity
Benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate is a synthetic compound characterized by its unique structural features, including a triazole and an azetidine ring. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N4O3. Its structure can be described as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 304.36 g/mol |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 5 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This is commonly achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
- Azetidine Ring Formation : The azetidine ring is synthesized via cyclization reactions involving appropriate precursors.
- Final Coupling Reaction : The benzyl group and carboxylate are introduced to complete the synthesis.
Pharmacological Properties
Research indicates that this compound exhibits several important biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance:
- Case Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects with minimum inhibitory concentrations (MICs) in the low micromolar range.
Anticancer Activity
The compound has also been investigated for its potential anticancer effects:
- Research Findings : In vitro assays indicated that it inhibits cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes:
- Example : It has shown promise as an inhibitor of reverse transcriptase enzymes, which are critical targets in antiviral drug development.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with related compounds is useful:
| Compound Name | Biological Activity |
|---|---|
| Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate | Moderate antimicrobial activity |
| Benzyl 3-(2-hydroxypropan-2-yl)azetidine | Limited anticancer properties |
Benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine exhibits enhanced biological activity due to the presence of both triazole and azetidine rings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
